Tetradecyl 2-thiocyanatoacetate

Description

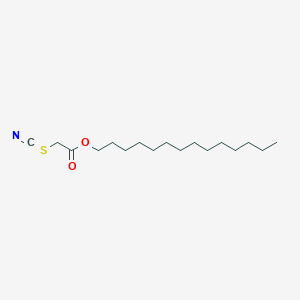

Tetradecyl 2-thiocyanatoacetate is a thiocyanate-containing ester with a long hydrophobic tetradecyl (C₁₄H₂₉) chain. Structurally, it consists of a thiocyanato (-SC≡N) group attached to the α-carbon of an acetate backbone, which is esterified with a tetradecyl alcohol moiety.

Properties

CAS No. |

5399-27-9 |

|---|---|

Molecular Formula |

C17H31NO2S |

Molecular Weight |

313.5 g/mol |

IUPAC Name |

tetradecyl 2-thiocyanatoacetate |

InChI |

InChI=1S/C17H31NO2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-20-17(19)15-21-16-18/h2-15H2,1H3 |

InChI Key |

NYWYNCUSSBTUQE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCOC(=O)CSC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tetradecyl 2-thiocyanatoacetate typically involves the reaction of tetradecyl alcohol with thiocyanatoacetic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction conditions often include heating the mixture to a temperature range of 60-80°C for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The raw materials are fed into the reactor continuously, and the product is collected at the other end. This method also reduces the risk of side reactions and improves the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: Tetradecyl 2-thiocyanatoacetate undergoes various types of chemical reactions, including:

Oxidation: The thiocyanate group can be oxidized to form sulfonates or sulfinates.

Reduction: The compound can be reduced to form thiols or disulfides.

Substitution: The thiocyanate group can be substituted with other nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or sodium methoxide.

Major Products Formed:

Oxidation: Sulfonates or sulfinates.

Reduction: Thiols or disulfides.

Substitution: Various substituted thiocyanates depending on the nucleophile used.

Scientific Research Applications

Chemistry: Tetradecyl 2-thiocyanatoacetate is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology: In biological research, this compound is used to study the effects of thiocyanate esters on cellular processes. It has been found to interact with various enzymes and proteins, making it a useful tool in biochemical studies.

Medicine: this compound has potential applications in medicine, particularly in the development of new drugs. Its ability to interact with biological molecules makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of Tetradecyl 2-thiocyanatoacetate involves its interaction with various molecular targets. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. This interaction can affect various cellular pathways and processes, making the compound useful in studying biochemical mechanisms.

Comparison with Similar Compounds

Key Observations :

- The tetradecyl chain enhances lipophilicity, making this compound suitable for applications requiring sustained release or membrane penetration.

- Ethyl 2-thiocyanatoacetate ’s shorter chain increases volatility and water solubility compared to the tetradecyl analog .

- 2-(Tetradecylthio)acetic acid replaces the thiocyanato group with a thioether (-S-), reducing electrophilic reactivity but improving stability .

Physicochemical Properties and Stability

- Solubility : The tetradecyl chain likely renders this compound insoluble in water but soluble in organic solvents (e.g., acetone, DCM). Ethyl 2-thiocyanatoacetate, with a smaller alkyl group, may exhibit partial aqueous solubility .

- Stability :

- Thiocyanato esters are prone to hydrolysis under acidic/basic conditions, releasing thiocyanate ions .

- 2-(Tetradecylthio)acetic acid is stable under recommended storage conditions but incompatible with strong acids/oxidizers .

- Methyl 2-thienylacetate’s aromatic thienyl group confers thermal stability typical of aromatic esters .

Reactivity and Functional Group Analysis

- Thiocyanato Group (-SC≡N) :

- Ester Group :

- Hydrolyzes to carboxylic acids under acidic/basic conditions. The tetradecyl chain slows hydrolysis compared to ethyl analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.